
Volixibat
Übersicht
Beschreibung
Volixibat ist ein Medikament, das sich in der Entwicklung befindet zur Behandlung der nicht-alkoholischen Steatohepatitis (NASH), einer schweren Form der nicht-alkoholischen Fettlebererkrankung (NAFLD) . Diese Verbindung wird hinsichtlich ihres Potenzials untersucht, die Ansammlung von Cholesterin in der Leber zu reduzieren und die metabolischen Aspekte von NASH zu verbessern .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren nachfolgende Reaktionen unter spezifischen Bedingungen. Die Syntheseroute umfasst typischerweise den Schutz und die Entschützung von funktionellen Gruppen, Kupplungsreaktionen und Reinigungsschritte . Industrielle Produktionsmethoden für this compound sind so konzipiert, dass hohe Ausbeute und Reinheit sichergestellt werden, wobei häufig optimierte Reaktionsbedingungen und fortschrittliche Reinigungstechniken eingesetzt werden .
Vorbereitungsmethoden
The synthesis of volixibat involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically includes the protection and deprotection of functional groups, coupling reactions, and purification steps . Industrial production methods for this compound are designed to ensure high yield and purity, often involving optimized reaction conditions and advanced purification techniques .
Analyse Chemischer Reaktionen
Volixibat durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nukleophile . Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von this compound zur Bildung von Sulfoxiden oder Sulfonen führen, während die Reduktion entsprechende Alkohole oder Amine liefern kann .
Wissenschaftliche Forschungsanwendungen
Primary Biliary Cholangitis (PBC)
Volixibat has been evaluated in clinical trials for its efficacy in managing symptoms associated with PBC, particularly pruritus (itching) and fatigue. The VANTAGE study , a Phase 2b trial, demonstrated promising results:
- Efficacy : The study reported a statistically significant reduction in pruritus scores, with a mean change of -3.82 points from baseline (p<0.0001) and a placebo-adjusted difference of -2.32 points (p=0.0026) .
- Patient Response : Approximately 75% of participants experienced over a 50% reduction in serum bile acids, indicating effective bile acid management .
- Quality of Life : Improvements in fatigue were noted as early as week 16 compared to placebo .
Primary Sclerosing Cholangitis (PSC)
This compound is also undergoing evaluation for PSC in the VISTAS study , which aims to determine its safety and efficacy in this patient population. Initial findings suggest that this compound may help manage bile acid levels similarly to its effects observed in PBC .
Non-Alcoholic Steatohepatitis (NASH)
This compound has been investigated for its potential benefits in treating NASH, a condition characterized by fat accumulation in the liver not due to alcohol use:
- Mechanism : By inhibiting bile acid reuptake, this compound is hypothesized to promote de novo synthesis of bile acids from cholesterol, which could mitigate hepatic inflammation and fibrosis .
- Clinical Findings : A Phase II study showed that while this compound increased serum levels of markers indicative of bile acid synthesis (7α-hydroxy-4-cholesten-3-one), it did not meet primary efficacy endpoints related to fat reduction in the liver or liver injury improvement . Consequently, this study was terminated due to lack of efficacy.
Summary of Clinical Trials
Study Name | Condition | Phase | Key Findings |
---|---|---|---|
VANTAGE | PBC | 2b | Significant reduction in pruritus scores; improved fatigue; 75% reduction in serum bile acids |
VISTAS | PSC | 2b | Ongoing evaluation; potential similar effects as seen in PBC |
NASH Study | NASH | 2 | Increased bile acid synthesis markers but did not meet efficacy endpoints; study terminated |
Wirkmechanismus
Volixibat exerts its effects by selectively inhibiting the apical sodium-dependent bile acid transporter (ASBT), a transmembrane protein primarily expressed by enterocytes of the ileum . By inhibiting ASBT, this compound decreases the reabsorption of bile acids from the intestine, leading to increased fecal bile acid excretion and reduced bile acid levels in the liver . This mechanism helps to alleviate hepatic cholesterol accumulation and improve metabolic aspects of NASH .
Vergleich Mit ähnlichen Verbindungen
Volixibat ist einzigartig unter den IBAT-Inhibitoren aufgrund seiner spezifischen Molekülstruktur und seines Wirkmechanismus . Zu ähnlichen Verbindungen gehören andere IBAT-Inhibitoren wie Eloxibat und Maralixibat . Obwohl diese Verbindungen ein gemeinsames Ziel teilen, tragen die unterschiedliche chemische Struktur und die pharmakokinetischen Eigenschaften von this compound zu seinem einzigartigen therapeutischen Potenzial bei .
Biologische Aktivität
Volixibat (SHP626, formerly LUM002) is an investigational compound primarily developed as an inhibitor of the apical sodium-dependent bile acid transporter (ASBT). This mechanism is significant in managing conditions such as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC). This article explores the biological activity of this compound, including its mechanism of action, efficacy in clinical trials, and safety profile.
This compound functions by inhibiting ASBT, a transmembrane protein located on the ileal enterocytes' luminal surface. By blocking bile acid reabsorption in the terminal ileum, this compound increases fecal bile acid excretion and disrupts the enterohepatic circulation. This disruption stimulates de novo bile acid synthesis from cholesterol in the liver, which is crucial for maintaining bile acid homeostasis and potentially alleviating hepatic cholesterol accumulation .
1. Efficacy in Non-Alcoholic Steatohepatitis (NASH)
A phase II study investigated this compound's efficacy in adults with NASH. The trial included 197 participants who received varying doses of this compound or placebo over 48 weeks. The primary endpoint was a reduction in liver fat and injury markers:
- Results : this compound did not meet its primary efficacy endpoints, including a significant reduction in liver fat or alanine aminotransferase levels. However, it did show a notable increase in serum levels of 7α-hydroxy-4-cholesten-3-one (C4), indicating target engagement .
Endpoint | This compound Group | Placebo Group |
---|---|---|
% Reduction in Liver Fat | Not achieved | Not achieved |
Serum C4 Increase | +38.5 ng/ml | - |
Adverse Events | Mostly mild/moderate | - |
2. Primary Biliary Cholangitis (PBC)
In two phase IIb trials (VANTAGE and VISTAS), this compound was assessed for its ability to reduce pruritus and serum bile acids in patients with PBC:
- VANTAGE Study : The interim results indicated a statistically significant reduction in pruritus, with 75% of patients experiencing over a 50% reduction in serum bile acids. Improvements in fatigue were also noted .
Study | Primary Endpoint | Result |
---|---|---|
VANTAGE | Pruritus Reduction | Significant |
VISTAS | Serum Bile Acid Reduction | Significant |
3. Safety Profile
Across trials, this compound's safety profile was consistent, with diarrhea being the most common adverse event reported (77% of patients). Most cases were mild to moderate and transient. Serious adverse events were rare and not directly related to this compound treatment .
Case Studies
Case Study 1: NASH Patient Response
A patient treated with this compound showed increased serum C4 levels but did not achieve significant reductions in liver fat or injury markers after 24 weeks. This case highlights the complexity of treating NASH and suggests that while this compound engages its target effectively, further studies are required to determine its therapeutic benefits.
Case Study 2: PBC Patient Experience
In a clinical setting, a patient with severe pruritus due to PBC experienced substantial relief after receiving this compound. The patient reported a marked decrease in itching severity and improved quality of life metrics after two months on treatment.
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-[[3-[(3S,4R,5R)-3-butyl-7-(dimethylamino)-3-ethyl-4-hydroxy-1,1-dioxo-4,5-dihydro-2H-1λ6-benzothiepin-5-yl]phenyl]carbamoylamino]-3,5-dihydroxy-4-phenylmethoxyoxan-2-yl]methyl hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H51N3O12S2/c1-5-7-18-38(6-2)23-54(46,47)30-17-16-27(41(3)4)20-28(30)31(35(38)44)25-14-11-15-26(19-25)39-37(45)40-36-33(43)34(51-21-24-12-9-8-10-13-24)32(42)29(53-36)22-52-55(48,49)50/h8-17,19-20,29,31-36,42-44H,5-7,18,21-23H2,1-4H3,(H2,39,40,45)(H,48,49,50)/t29-,31-,32-,33-,34+,35-,36-,38-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVBLFBUTQMAGZ-RTNCXNSASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)C(C1O)C3=CC(=CC=C3)NC(=O)NC4C(C(C(C(O4)COS(=O)(=O)O)O)OCC5=CC=CC=C5)O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@]1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)[C@H]([C@H]1O)C3=CC(=CC=C3)NC(=O)N[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COS(=O)(=O)O)O)OCC5=CC=CC=C5)O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H51N3O12S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001098929 | |
Record name | N-[3-[(3S,4R,5R)-3-Butyl-7-(dimethylamino)-3-ethyl-2,3,4,5-tetrahydro-4-hydroxy-1,1-dioxido-1-benzothiepin-5-yl]phenyl]-N′-[3-O-(phenylmethyl)-6-O-sulfo-β-D-glucopyranosyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001098929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
806.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Volixibat is a selective inhibitor of the apical sodium-dependent bile acid transporter (ASBT), a transmembrane protein primarily expressed by enterocytes of the ileum. ASBT is primarily responsible for the recirculation of bile acids and therefore for hepatic lipid and glucose metabolism. Inhibiting this enzyme results in a decrease of bile acids returning to the liver, which is helpful for the treatment of NASH as abnormal cholesterol metabolism and accumulation of free cholesterol in the liver have been implicated in its pathogenesis. | |
Record name | Volixibat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13914 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1025216-57-2 | |
Record name | N-[3-[(3S,4R,5R)-3-Butyl-7-(dimethylamino)-3-ethyl-2,3,4,5-tetrahydro-4-hydroxy-1,1-dioxido-1-benzothiepin-5-yl]phenyl]-N′-[3-O-(phenylmethyl)-6-O-sulfo-β-D-glucopyranosyl]urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1025216-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Volixibat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1025216572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Volixibat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13914 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-[3-[(3S,4R,5R)-3-Butyl-7-(dimethylamino)-3-ethyl-2,3,4,5-tetrahydro-4-hydroxy-1,1-dioxido-1-benzothiepin-5-yl]phenyl]-N′-[3-O-(phenylmethyl)-6-O-sulfo-β-D-glucopyranosyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001098929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VOLIXIBAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2JZ0451H8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.